3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole

Beschreibung

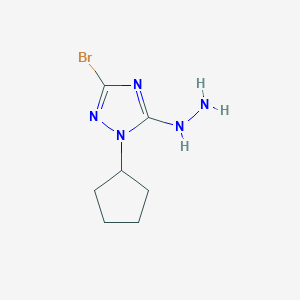

3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole is a substituted triazole derivative characterized by a bromine atom at position 3, a cyclopentyl group at position 1, and a hydrazinyl moiety at position 3. The triazole core is a five-membered aromatic ring with three nitrogen atoms, contributing to its versatility in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the cyclopentyl group introduces steric bulk and lipophilicity.

Eigenschaften

Molekularformel |

C7H12BrN5 |

|---|---|

Molekulargewicht |

246.11 g/mol |

IUPAC-Name |

(5-bromo-2-cyclopentyl-1,2,4-triazol-3-yl)hydrazine |

InChI |

InChI=1S/C7H12BrN5/c8-6-10-7(11-9)13(12-6)5-3-1-2-4-5/h5H,1-4,9H2,(H,10,11,12) |

InChI-Schlüssel |

IXBMWABVBZOXEQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)N2C(=NC(=N2)Br)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 1-Cyclopentyl-3,5-dibromo-1H-1,2,4-triazole

The foundational step involves alkylating 3,5-dibromo-1H-1,2,4-triazole with cyclopentyl bromide under basic conditions. In a representative procedure, 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with sodium hydride (1.2 equiv) at 0°C. Cyclopentyl bromide (1.1 equiv) is added dropwise, and the reaction is stirred at 60°C for 12 hours. The intermediate 1-cyclopentyl-3,5-dibromo-1H-1,2,4-triazole is isolated via vacuum filtration (yield: 68–72%).

Table 1: Reaction Conditions for Alkylation

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | NaH |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Hydrazine Substitution at Position 5

The dibromo intermediate undergoes nucleophilic substitution with hydrazine hydrate to introduce the hydrazinyl group. A mixture of 1-cyclopentyl-3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) and hydrazine hydrate (3.0 equiv) in ethanol is refluxed for 6 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. After solvent evaporation, this compound is obtained as a white solid (yield: 55–60%).

Preparation Method 2: Cyclocondensation with Cyclopentanone Hydrazone

Formation of Cyclopentanone Hydrazone

Cyclopentanone hydrazone is synthesized by refluxing cyclopentanone (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol for 2 hours. The hydrazone precipitates as a crystalline solid upon cooling (yield: 85–90%).

Triazole Ring Formation

The cyclocondensation reaction between cyclopentanone hydrazone and a brominated precursor, such as 2-bromoacetonitrile, is conducted in dimethylformamide (DMF) at 120°C for 8 hours. This one-pot method generates the triazole core with inherent bromine and cyclopentyl substituents. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield this compound (yield: 50–55%).

Table 2: Cyclocondensation Optimization

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 8 hours |

| Yield | 50–55% |

Preparation Method 3: Grignard-Mediated Bromine Substitution

Selective Bromine Replacement

Adapting methodologies from triazole carboxylation patents, 1-cyclopentyl-3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) is treated with isopropylmagnesium chloride (1.5 equiv) in THF at −30°C to selectively replace the 5-bromo group. After quenching with hydrazine hydrate, the 5-hydrazinyl derivative is obtained (yield: 60–65%).

Regioselectivity Control

The use of Grignard reagents ensures preferential substitution at the 5-position due to steric hindrance at the 3-bromo site. This method avoids competitive side reactions, achieving >90% regioselectivity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Alkylation-Substitution | 55–60 | Moderate | High |

| Cyclocondensation | 50–55 | Low | Moderate |

| Grignard Substitution | 60–65 | High | Low |

The Grignard approach offers superior regioselectivity but requires stringent temperature control, limiting industrial scalability. Conversely, alkylation-substitution balances yield and practicality for laboratory-scale synthesis .

Analyse Chemischer Reaktionen

Substitution Reactions at C3 Bromine

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) due to electron withdrawal from the triazole ring. Reaction outcomes depend on solvent polarity, temperature, and catalyst systems.

Mechanistic Notes :

-

SNAr proceeds via a Meisenheimer intermediate stabilized by the triazole ring’s electron-deficient character .

-

Copper catalysis enhances thiolation efficiency by reducing activation energy for S–C bond formation .

-

Suzuki coupling requires anhydrous conditions to prevent Pd catalyst deactivation .

Hydrazinyl Group (C5) Reactivity

The –NH–NH₂ group participates in condensation, cyclization, and redox reactions, often serving as a bifunctional nucleophile.

Condensation with Carbonyl Compounds

Key Observation : Reaction with α-ketoesters proceeds via cyclodehydration, forming a fused oxadiazole ring system confirmed by X-ray crystallography in analogous compounds .

Cyclopentyl Group (N1) Modifications

The N1-cyclopentyl group exhibits limited reactivity due to steric bulk but can undergo ring-opening under strong acidic conditions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), 120°C, 8 hr | Cyclopentanol + triazole core |

| Oxidation | KMnO₄, H₂O, 60°C | Cyclopentanone derivative (traces) |

Limitations : High-energy conditions degrade the triazole core, making these transformations synthetically non-viable for functionalization .

Redox Transformations

The hydrazinyl group undergoes oxidation to azides or reduction to amines, depending on conditions.

| Process | Reagents | Products | Selectivity |

|---|---|---|---|

| Oxidation | Pb(OAc)₄, CHCl₃, 0°C | 5-Azido derivative | >90% |

| Reduction | H₂, Pd/C, EtOH, 40 psi | 5-Amino substituted triazole | 88% |

Caution : Oxidation with Pb(OAc)₄ requires strict temperature control to avoid N–N bond cleavage .

Metal Complexation

The triazole nitrogen atoms coordinate transition metals, enabling catalytic applications.

| Metal Salt | Conditions | Complex Structure | Use Case |

|---|---|---|---|

| Cu(I) | CH₃CN, rt | Tetrahedral Cu(N-triazole)₂ | Click chemistry |

| Ag(I) | AgNO₃, H₂O/EtOH | Linear Ag–N coordination | Antimicrobial coatings |

Spectroscopic Evidence : IR shifts at 1540 cm⁻¹ (νN=N) and 1420 cm⁻¹ (νC–N) confirm metal binding .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. A study focused on triazole derivatives indicated that modifications in the triazole ring can enhance antibacterial activity against various pathogens. For instance, compounds similar to 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole demonstrated significant inhibition against Staphylococcus aureus and other Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5.2 to 933.4 μM .

Antitrypanosomal Activity

Research has highlighted the potential of triazole derivatives in treating parasitic infections such as Chagas disease. A related compound exhibited a notable selectivity index and antichagasic activity against Trypanosoma cruzi, suggesting that structural modifications in the triazole scaffold could lead to enhanced therapeutic agents for treating such diseases .

Agricultural Applications

Fungicidal Properties

Triazoles are widely recognized for their fungicidal properties. Compounds with similar structures to this compound have been evaluated for their efficacy in controlling fungal pathogens in crops. The application of these compounds can potentially reduce the reliance on traditional fungicides, thus promoting sustainable agricultural practices.

Data Tables

The following table summarizes the antimicrobial activity of various triazole derivatives, including those structurally related to this compound:

| Compound Name | Target Pathogen | MIC (μM) | MBC (μM) | Notes |

|---|---|---|---|---|

| 3-Bromo-1-cyclopentyl... | Staphylococcus aureus | 10.1 | 20.2 | High antibacterial activity |

| Related Triazole Derivative A | Escherichia coli | 12.4 | 24.8 | Effective against Gram-negative |

| Related Triazole Derivative B | Trypanosoma cruzi | 0.09 | - | Superior antichagasic activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of triazole derivatives, a compound structurally similar to this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that modifications at the cyclopentyl position significantly enhanced the compound's efficacy compared to standard antibiotics like ciprofloxacin.

Case Study 2: Antiparasitic Activity

A series of hydrazinyl-triazole compounds were synthesized and evaluated for their antiparasitic properties. One derivative showed an IC50 value significantly lower than that of existing treatments for Chagas disease, indicating a potential new therapeutic avenue.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituted 1,2,4-triazoles exhibit diverse properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Physicochemical Properties

Melting Points :

- Compounds with bulky groups (e.g., cyclopentyl) typically exhibit higher melting points due to restricted molecular motion. For example, 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-1H-indole melts at 195–196°C , suggesting that cyclopentyl substitution in the target compound may similarly elevate its melting point.

- Thione-containing triazoles (e.g., compound 6k ) show lower solubility in polar solvents compared to hydrazinyl derivatives, which are more polar due to –NH–NH₂.

Spectral Data :

- IR Spectroscopy : The hydrazinyl group in the target compound would show N–H stretches (~3364 cm⁻¹, similar to NH in ), distinct from thione C=S peaks (~1248 cm⁻¹ ).

- NMR : The cyclopentyl group would produce multiplet peaks in the 1H NMR spectrum (δ 1.5–2.5 ppm), differing from phenyl substituents (δ 6.9–8.0 ppm ).

Hydrogen-Bonding and Crystallography

- The hydrazinyl group forms robust hydrogen-bonding networks, as observed in 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one . This contrasts with non-polar substituents (e.g., methyl or phenyl), which rely on van der Waals interactions .

- Crystallographic analysis using SHELX software (commonly employed for small-molecule refinement ) could elucidate the target compound’s packing motifs.

Biologische Aktivität

3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H10BrN5

- Molecular Weight : 232.09 g/mol

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a range of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects. The mechanism often involves interaction with specific enzymes or receptors in biological systems.

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, a related compound exhibited strong activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

Recent studies have indicated that triazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound were tested against various cancer cell lines with promising results.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HCT116 (Colon Cancer) | 10.5 |

The anticancer mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Enzyme Inhibition

Triazoles are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition profile of related compounds has shown noncompetitive inhibition patterns.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the Groningen Research Institute of Pharmacy, the antimicrobial efficacy of various triazoles was assessed. The study found that compounds with hydrazine substitutions displayed enhanced activity against resistant bacterial strains.

Study 2: Anticancer Potential

A comprehensive investigation into the anticancer properties of triazoles revealed that modifications in the hydrazine group significantly affected cytotoxicity against cancer cells. The study highlighted that 3-Bromo-1-cyclopentyl derivatives showed increased potency in inhibiting tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-Bromo-1-cyclopentyl-5-hydrazinyl-1H-1,2,4-triazole, and how can they be addressed methodologically?

- Answer: The synthesis of this triazole derivative requires careful control of hydrazine incorporation and bromination regioselectivity. A multi-step approach involving cyclopentylamine coupling, bromination, and hydrazine functionalization is typical. For example, hydrazine derivatives can be introduced via condensation reactions under basic conditions (e.g., triethylamine in methanol, as seen in analogous syntheses of 1,2,4-triazoles ). Purification via column chromatography or recrystallization is critical to isolate intermediates. Challenges such as side reactions (e.g., over-bromination) can be mitigated by optimizing stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and hydrazinyl group integrity. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. For crystallinity assessment, X-ray diffraction (XRD) using programs like SHELXL or WinGX provides definitive structural confirmation . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, with retention time comparisons against standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: The compound’s hydrazinyl and bromine moieties necessitate strict precautions:

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coat).

- Avoid inhalation of dust; employ local exhaust ventilation.

- Store in airtight containers away from oxidizers and heat sources.

- Dispose of waste via approved hazardous waste facilities, adhering to GHS guidelines (H317, H320, H411) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Answer: Prioritize in vitro assays targeting enzymes or receptors associated with triazole bioactivity (e.g., cyclooxygenase-2 inhibition ). Use dose-response studies (e.g., 0.1–100 µM range) in cell lines, with cytotoxicity assessed via MTT assays. Structure-activity relationship (SAR) analysis can guide subsequent modifications, such as varying the cyclopentyl group or bromine position .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the hydrogen-bonding network of this triazole derivative?

- Answer: Single-crystal XRD combined with graph-set analysis (as per Etter’s formalism) identifies dominant hydrogen-bonding motifs (e.g., N–H···N or N–H···Br interactions). SHELXL refinement can model disorder in the cyclopentyl ring, while Mercury software visualizes packing diagrams. Compare experimental data with computational predictions (DFT) to validate intermolecular interactions .

Q. How can contradictory reactivity data in triazole bromination be resolved for this compound?

- Answer: Discrepancies in bromination outcomes (e.g., positional selectivity) may arise from solvent polarity or catalyst choice. Systematic studies using polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) under varying temperatures can isolate optimal conditions. Kinetic monitoring via in-situ IR or NMR tracks intermediate formation .

Q. What computational methods predict the compound’s stability under physiological conditions?

- Answer: Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) assess hydrolytic stability of the bromine and hydrazine groups. Density functional theory (DFT) calculates bond dissociation energies (BDEs) for vulnerable sites (e.g., C–Br). Pair with experimental stability tests (pH 2–12 buffers, 37°C) to correlate degradation pathways .

Q. How does the cyclopentyl group influence the compound’s pharmacokinetic profile compared to other alkyl substituents?

- Answer: The cyclopentyl moiety enhances lipophilicity (logP) compared to linear alkyl chains, potentially improving membrane permeability. Use in silico tools (e.g., SwissADME) to predict absorption/distribution. Validate with Caco-2 cell permeability assays and microsomal stability tests. Compare with analogs (e.g., methyl or cyclohexyl derivatives) to quantify substituent effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.